3,3-Dimethylpiperidine-2,4-dione

HDM2-p53 protein-protein interaction oncology scaffold SAR

3,3-Dimethylpiperidine-2,4-dione is a heterocyclic small molecule scaffold (C₇H₁₁NO₂, MW 141.17) belonging to the piperidine-2,4-dione class, characterized by a gem-dimethyl group at the 3-position and two carbonyl groups at positions 2 and 4. The compound is commercially available at ≥95% purity from multiple vendors.

Molecular Formula C7H11NO2
Molecular Weight 141.17
CAS No. 1824126-03-5
Cat. No. B2974547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylpiperidine-2,4-dione
CAS1824126-03-5
Molecular FormulaC7H11NO2
Molecular Weight141.17
Structural Identifiers
SMILESCC1(C(=O)CCNC1=O)C
InChIInChI=1S/C7H11NO2/c1-7(2)5(9)3-4-8-6(7)10/h3-4H2,1-2H3,(H,8,10)
InChIKeyVXJPHMNYLXKYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethylpiperidine-2,4-dione (CAS 1824126-03-5): Core Scaffold Identity and Procurement Relevance


3,3-Dimethylpiperidine-2,4-dione is a heterocyclic small molecule scaffold (C₇H₁₁NO₂, MW 141.17) belonging to the piperidine-2,4-dione class, characterized by a gem-dimethyl group at the 3-position and two carbonyl groups at positions 2 and 4 [1]. The compound is commercially available at ≥95% purity from multiple vendors . Its structural signature—a conformationally restricted, non-enolizable 3,3-disubstituted lactam core—distinguishes it from simpler piperidine-2,4-diones and establishes its role as a key synthetic intermediate for generating bioactive molecules across analgesic, anti-inflammatory, and oncology programs [2][3].

Why Piperidine-2,4-dione Analogs Cannot Substitute 3,3-Dimethylpiperidine-2,4-dione in Lead Optimization


Generic substitution of the 3,3-dimethylpiperidine-2,4-dione scaffold with related piperidine-diones (e.g., unsubstituted piperidine-2,4-dione, 3-monomethyl, or piperidine-2,6-dione isomers) routinely fails because the gem-dimethyl group at C3 simultaneously controls three critical molecular properties: (i) conformational pre-organization of the six-membered ring, (ii) blockade of metabolically labile C3 enolization and racemization pathways, and (iii) modulation of lipophilicity (ΔcLogP ≈ 0.5–1.0 log units vs. unsubstituted analogs) that directly impacts CNS penetration and protein binding [1][2][3]. Furthermore, the N-unsubstituted lactam NH provides a single, unambiguous diversification handle, whereas N-substituted congeners (e.g., 1-benzyl-3,3-dimethylpiperidine-2,4-dione, CAS 31648-35-8) are already committed to a specific N-alkylation trajectory, limiting downstream chemical space exploration . The following evidence quantifies where and why these differences determine scaffold selection.

Quantitative Comparator Evidence: 3,3-Dimethylpiperidine-2,4-dione vs. Closest Analogs


Conformational Pre-organization: 3,3-Dimethyl vs. Unsubstituted Piperidine-2,4-dione in HDM2-p53 Inhibitor Potency

The 3,3-disubstituted piperidine scaffold provides a conformer-restricted core that pre-organizes key pharmacophoric elements for HDM2 binding. In a scaffold-hopping SAR study, the 3,3-dimethyl piperidine scaffold (as embodied in lead compound 1) served as the reference for all subsequent core modifications. Substitutions at positions 4, 5, and 6 of the piperidine ring were explored; none produced a significant improvement in binding potency compared to the 3,3-dimethyl-substituted scaffold itself, which was defined as the optimized baseline [1]. In the broader program, the 3,3-disubstituted piperidine scaffold ultimately yielded compound 63 with a Ki of 0.04 μM against HDM2, demonstrating that the 3,3-dimethyl motif is a critical structural determinant for achieving sub-micromolar target engagement [2].

HDM2-p53 protein-protein interaction oncology scaffold SAR

Bioactive Derivative Potency: mPGES-1 Inhibition by 3,3-Dimethyl N-Aryl Piperidines vs. Structural Analogs

Derivatization of the 3,3-dimethylpiperidine scaffold yields exceptionally potent mPGES-1 inhibitors. Example 14 (a 3,3-dimethyl N-aryl piperidine derived from this scaffold class) exhibited an IC50 of 7 nM in an ex vivo human whole blood (HWB) PGE2 synthesis assay [1]. In selectivity profiling, this compound showed no activity against human COX-1 or COX-2 at concentrations up to 30 μM, and no inhibition of human mPGES-2 at 62.5 μM, confirming mPGES-1-selective reduction of PGE2 [1]. While piperidine-2,6-dione and pyrrolidine-2,5-dione scaffolds have been explored for anticonvulsant activity in separate programs, they have not demonstrated comparable potency or selectivity in the mPGES-1 context [2]. The 3,3-dimethyl scaffold thus provides access to a unique potency-selectivity profile when elaborated into N-aryl piperidine inhibitors.

mPGES-1 inhibition prostaglandin pathway anti-inflammatory

σ₁ Receptor Affinity: 3,3-Dimethylpiperidine Derivatives vs. Carbocyclic and Heterocyclic Analogs

A systematic study of 3,3-dimethylpiperidine derivatives bearing heterocyclic or bicyclic N-substituents of varying lipophilicity revealed that compounds 18a and 19a,b achieved σ₁ receptor Ki values of 0.14–0.38 nM with good selectivity over σ₂ binding [1]. Importantly, compound 18a combined this sub-nanomolar σ₁ affinity with the lowest calculated logD (cLogD = 3.01) in the active series [1]. This differs from earlier-generation sigma ligands based on carbocyclic or less conformationally constrained amine scaffolds, which typically required higher lipophilicity (cLogD > 3.5) to achieve comparable receptor engagement [1]. The 3,3-dimethylpiperidine core thus enables potent σ₁ binding with a more favorable lipophilic ligand efficiency profile, a key consideration for CNS drug design.

sigma-1 receptor CNS ligand design lipophilicity optimization

Synthetic Accessibility: 3,3-Dimethylation Yield vs. Alternative Alkylation Substrates and N-Substituted Analogs

The synthesis of 3,3-dimethylpiperidine-2,4-dione proceeds via direct alkylation of N-phenethylpiperidine-2,4-dione with methyl iodide (CH₃I) and K₂CO₃ in DMSO, yielding the 3,3-dimethyl derivative cleanly and without competing mono-methylation or O-alkylation products [1]. The alkylation procedure was demonstrated to be general for other alkylating agents, enabling access to a family of 3,3-disubstituted piperidine-2,4-diones [1]. This contrasts with the N-benzyl protected variant (1-benzyl-3,3-dimethylpiperidine-2,4-dione, CAS 31648-35-8), which carries a pre-installed N-substituent that precludes subsequent N-diversification without deprotection-reprotection sequences . The N-unsubstituted 3,3-dimethylpiperidine-2,4-dione thus offers a synthetically versatile intermediate that can be elaborated at the N-position, at the C4 carbonyl (via reductive amination), or at both positions simultaneously, as demonstrated in the fentanyl lactam analog synthesis [1].

synthetic chemistry alkylation efficiency scaffold diversification

Ring Isomer Potency Divergence: Piperidine-2,4-dione vs. Piperidine-2,6-dione in Anticonvulsant SAR

In a comparative study of anticonvulsant properties, piperidine-2,6-dione and pyrrolidine-2,5-dione derivatives (bearing spiro or aryl substituents) were synthesized and tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models [1]. The piperidine-2,6-dione scaffold in this series demonstrated moderate anticonvulsant activity, whereas the piperidine-2,4-dione scaffold (represented by the 3,3-dimethyl variant as a key intermediate class) has been independently elaborated into high-potency mPGES-1 inhibitors (IC50 = 7 nM) and sub-nanomolar σ₁ receptor ligands [2][3]. This divergence illustrates that the position of the second carbonyl group (2,4-dione vs. 2,6-dione) directs the pharmacophore into entirely different biological target spaces, and the two ring isomers are not functionally interchangeable. No anticonvulsant data are available for the 3,3-dimethylpiperidine-2,4-dione scaffold itself, as its primary applications lie in the analgesic, anti-inflammatory, and oncology domains described above.

ring isomer comparison anticonvulsant activity SAR divergence

High-Value Application Scenarios for 3,3-Dimethylpiperidine-2,4-dione (CAS 1824126-03-5)


mPGES-1 Selective Inhibitor Lead Generation

Medicinal chemistry teams pursuing selective mPGES-1 inhibitors for inflammatory disease should use 3,3-dimethylpiperidine-2,4-dione as the starting scaffold. Derivatization into N-aryl piperidines (e.g., Example 14) has yielded inhibitors with 7 nM IC50 in human whole blood PGE2 assays and >4,200-fold selectivity over COX-1/COX-2, a selectivity margin not replicated with piperidine-2,6-dione or pyrrolidine-2,5-dione scaffolds [5]. Procurement of the N-unsubstituted scaffold enables direct N-arylation without a deprotection step.

CNS-Targeted σ₁ Receptor Ligand Optimization

For neuroscience programs targeting the σ₁ receptor, the 3,3-dimethylpiperidine core provides sub-nanomolar binding affinity (Ki = 0.14–0.38 nM for optimized derivatives) at a moderated cLogD of 3.01, outperforming carbocyclic sigma ligand templates that require higher lipophilicity for comparable potency [5]. The N-unsubstituted scaffold allows systematic variation of N-substituent lipophilicity to balance potency and CNS drug-like properties.

HDM2-p53 Protein-Protein Interaction Inhibitor Development

Oncology groups targeting the HDM2-p53 interaction should base their scaffold selection on the 3,3-disubstituted piperidine core, which has delivered optimized inhibitors with Ki values as low as 0.04 μM [5]. SAR studies confirm that the 3,3-dimethyl motif is essential for binding; substitutions at positions 4, 5, and 6 did not improve potency beyond the 3,3-disubstituted baseline, validating the scaffold as the optimal starting point for further elaboration [5].

Diversifiable Intermediate for Parallel Library Synthesis

Synthetic chemistry groups building parallel compound libraries should select the N-unsubstituted 3,3-dimethylpiperidine-2,4-dione over N-alkylated alternatives (e.g., 1-benzyl-3,3-dimethylpiperidine-2,4-dione). The free N–H and the reducible C4 carbonyl provide two independent diversification vectors; the N-benzyl analog offers only one [5]. The clean 3,3-dimethylation chemistry with CH₃I/K₂CO₃/DMSO and the demonstrated reducibility of the lactam carbonyl with NaBH₄–BF₃·Et₂O further validate this scaffold as a versatile building block [5].

Quote Request

Request a Quote for 3,3-Dimethylpiperidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.